13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex organic compound belonging to the class of pyridofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyridofuro[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-aminopyridine with 2-chloro-3-formylquinoline in the presence of a base can yield the desired pyridofuro[3,2-d]pyrimidine core. Subsequent functionalization with a piperazine derivative and a phenyl group completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound has shown potential as a ligand for various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and protein-protein interactions.
Medicine
In medicine, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is being investigated for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used in the formulation of specialty chemicals and advanced polymers.
Wirkmechanismus
The mechanism of action of 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)methyl benzylamine
- 4-(4-Methylpiperazin-1-yl)methyl benzaldehyde
- 4-(4-Methylpiperazin-1-yl)methyl benzoic acid dihydrochloride
Uniqueness
Compared to similar compounds, 9-Methyl-4-(4-methyl-1-piperazinyl)-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine stands out due to its unique pyridofuro[3,2-d]pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness.
Eigenschaften
Molekularformel |
C21H21N5O |
---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C21H21N5O/c1-14-12-16(15-6-4-3-5-7-15)24-21-17(14)18-19(27-21)20(23-13-22-18)26-10-8-25(2)9-11-26/h3-7,12-13H,8-11H2,1-2H3 |
InChI-Schlüssel |
JFDGEQXFFQEEHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.